molecular formula C10H5BrF3NOS2 B12103918 8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one

8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one

Cat. No.: B12103918
M. Wt: 356.2 g/mol
InChI Key: BQKJVEYLHLQDOP-UHFFFAOYSA-N
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Description

8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a complex organic compound that features a unique combination of bromine, methylthio, and trifluoromethyl groups attached to a benzo[e][1,3]thiazin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the bromine atom with an amine results in the corresponding amine derivative .

Scientific Research Applications

8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and methylthio groups can contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is unique due to the combination of its functional groups and the thiazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H5BrF3NOS2

Molecular Weight

356.2 g/mol

IUPAC Name

8-bromo-2-methylsulfanyl-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C10H5BrF3NOS2/c1-17-9-15-8(16)5-2-4(10(12,13)14)3-6(11)7(5)18-9/h2-3H,1H3

InChI Key

BQKJVEYLHLQDOP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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